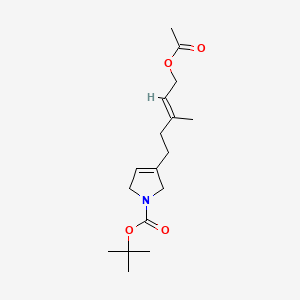
tert-butyl (E)-3-(5-acetoxy-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (E)-3-(5-acetoxy-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate is a complex organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This specific compound is characterized by the presence of a tert-butyl ester group, an acetoxy group, and a dihydropyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (E)-3-(5-acetoxy-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dihydropyrrole Ring: The dihydropyrrole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or an enamine.
Introduction of the Acetoxy Group: The acetoxy group can be introduced via an esterification reaction using acetic anhydride and a suitable catalyst.
Formation of the Tert-butyl Ester Group: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl alcohol and a suitable acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyrrole ring, leading to the formation of pyrrole derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrrole derivatives with various functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the acetoxy group.
Aplicaciones Científicas De Investigación
Tert-butyl (E)-3-(5-acetoxy-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl (E)-3-(5-acetoxy-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (E)-3-(5-hydroxy-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate: Similar structure but with a hydroxy group instead of an acetoxy group.
Tert-butyl (E)-3-(5-methoxy-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate: Similar structure but with a methoxy group instead of an acetoxy group.
Uniqueness
Tert-butyl (E)-3-(5-acetoxy-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to the presence of the acetoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications, as it can serve as a versatile intermediate for the synthesis of more complex molecules.
Propiedades
Fórmula molecular |
C17H27NO4 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
tert-butyl 3-[(E)-5-acetyloxy-3-methylpent-3-enyl]-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C17H27NO4/c1-13(9-11-21-14(2)19)6-7-15-8-10-18(12-15)16(20)22-17(3,4)5/h8-9H,6-7,10-12H2,1-5H3/b13-9+ |
Clave InChI |
NWUYRYQWBIKNKN-UKTHLTGXSA-N |
SMILES isomérico |
C/C(=C\COC(=O)C)/CCC1=CCN(C1)C(=O)OC(C)(C)C |
SMILES canónico |
CC(=CCOC(=O)C)CCC1=CCN(C1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(3aR,6aR)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carbonitrile hydrochloride, cis](/img/structure/B15128017.png)
![2-Iminospiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-4-one](/img/structure/B15128021.png)
![3-(2,2-dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B15128023.png)
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid](/img/structure/B15128030.png)
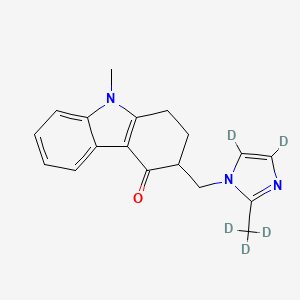

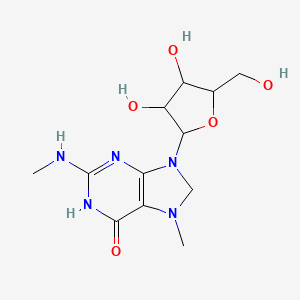
![4-Phenyl-2-azaspiro[4.5]decane](/img/structure/B15128049.png)
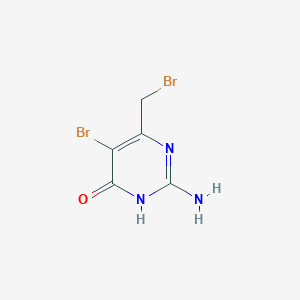


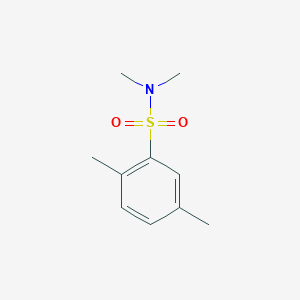
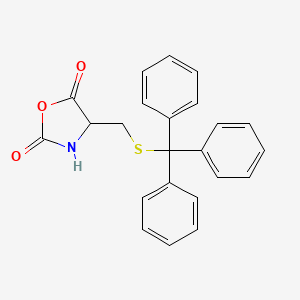
![[2-(9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B15128077.png)
